molecular formula C33H35N7O6 B606657 Chmfl-bmx-078

Chmfl-bmx-078

カタログ番号: B606657
分子量: 625.7 g/mol
InChIキー: XURALSVDCFXBAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHMFL-BMX-078 は、強力で選択的なタイプ II 不可逆的 BMX キナーゼ阻害剤です。IC50 値は 11 nM で、キナーゼ阻害の分野において重要な化合物となっています。

準備方法

CHMFL-BMX-078 の合成は、BMX の DFG-アウト不活性コンフォメーションにおけるシステイン 496 残基との共有結合形成を含む複数のステップを伴います 。具体的な合成経路と反応条件は、機密情報であり、公表されていません。 高い効力と選択性を確保する一連の化学反応によって、化合物が調製されることは知られています 。this compound の工業的生産方法は、化合物がいまだに主に研究目的で使用されているため、広く利用可能ではありません。

化学反応の分析

Covalent Binding Mechanism

CHMFL-BMX-078 (molecular formula: C₃₃H₃₅N₇O₆) contains an acrylamide moiety that facilitates covalent bond formation with Cys496 in the DFG-out inactive conformation of BMX kinase . This irreversible interaction occurs via a Michael addition reaction , where the cysteine’s thiol group nucleophilically attacks the β-carbon of the acrylamide group .

Reaction Feature Details
Target Residue Cys496 in BMX’s hydrophobic pocket (DFG-out conformation)
Reaction Type Covalent, irreversible (Michael addition)
Kinetic Parameters IC₅₀ = 11 nM for BMX; >10 µM for phosphorylated (active) BMX
Selectivity 40-fold selectivity over BTK; minimal off-target activity (S score = 0.01)

Structural Determinants of Reactivity

The compound’s reactivity is governed by its unique chemical structure:

  • Acrylamide warhead : Enables covalent modification of Cys496 .

  • Pyrimidine-carboxamide core : Facilitates hydrogen bonding with BMX’s hinge region (Lys445 and Glu447) .

  • Trimethoxybenzamide group : Occupies the hydrophobic back pocket, stabilizing the DFG-out conformation .

Key structural regions :

  • Hinge-binding domain : Forms hydrogen bonds critical for initial non-covalent recognition.

  • Deep-pocket anchor : Ensures proper alignment for covalent bond formation .

Kinase Selectivity and Off-Target Effects

This compound exhibits high selectivity due to:

  • Cys496 specificity : Rare cysteine residue in BMX’s αD-1 helix .

  • Conformational dependence : Binds only to the inactive (non-phosphorylated) kinase .

Kinase Inhibition (IC₅₀) Cysteine Position Reactivity
BMX11 nMCys496 (αD-1)Covalent inhibition
BTK>440 nMCys481No significant binding
JAK3>10 µMCys909Non-reactive

Functional Consequences of Covalent Modification

  • Suppression of AKT signaling : this compound disrupts BMX-mediated AKT activation, reversing drug resistance in melanoma .

  • Synergy with vemurafenib : Combined treatment reduces viability of resistant A375R melanoma cells (synergistic effect) .

  • In vivo efficacy : Enhances vemurafenib activity in xenograft models without additive toxicity .

Comparative Analysis with Other BMX Inhibitors

Inhibitor Mechanism Covalent Target Key Limitations
This compoundType II irreversibleCys496Limited activity on active BMX
BMX-IN-1Dual covalent (BMX/BTK)Cys481 (BTK)Lower selectivity
JS25Type I irreversibleCys496JAK3 cross-reactivity

Stability and Reactivity in Solution

  • Solubility : Stable in DMSO (>10 mM) .

  • Decomposition : No hazardous reactions reported under standard conditions .

  • Metabolic stability : Not extensively characterized, but in vitro assays show sustained target engagement .

This compound’s covalent reactivity with BMX’s Cys496 underpins its therapeutic potential in overcoming kinase inhibitor resistance. Its design merges irreversible covalent targeting with conformational selectivity, offering a template for developing next-generation kinase inhibitors .

科学的研究の応用

Cancer Treatment Applications

Melanoma Resistance Reversal

One of the most notable applications of CHMFL-BMX-078 is in reversing vemurafenib resistance in melanoma. A study demonstrated that this compound significantly suppressed proliferation and induced cell cycle arrest in vemurafenib-resistant melanoma cell lines (A375R). The mechanism involves the suppression of the AKT signaling pathway, which is critical for cell survival and proliferation .

  • Case Study : In xenograft models using A375R cells, co-treatment with vemurafenib and this compound enhanced the efficacy of vemurafenib without increasing toxicity, indicating a synergistic effect that could be beneficial for patients with resistant melanoma .

Table 1: Efficacy of this compound in Melanoma Treatment

Treatment CombinationEffect on Cell ViabilityMechanism
Vemurafenib + this compoundSignificant reductionAKT pathway suppression
Vemurafenib aloneLimited effectivenessResistance due to AKT activation

Selectivity and Potency

This compound has been characterized as a highly selective BMX kinase inhibitor with an IC50 value of 11 nM. Its design incorporates irreversible binding to the cysteine 496 residue in the inactive conformation of BMX, which contributes to its specificity against other kinases .

  • Research Findings : KINOMEscan evaluations revealed that it exhibits at least 40-fold selectivity over Bruton's tyrosine kinase (BTK), highlighting its potential for targeted therapy with minimal off-target effects .

Potential in Other Cancers

Beyond melanoma, this compound's inhibition of BMX may have implications for other solid tumors. Research indicates that BMX is involved in the progression of various cancers, including glioma and breast cancer. Preliminary studies suggest that this compound could also enhance the sensitivity of these cancer types to existing therapies .

Mechanistic Insights

The detailed mechanism by which this compound exerts its effects involves:

  • Inhibition of Proliferation : By blocking BMX activity, the compound disrupts downstream signaling pathways that promote cell growth.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in resistant cancer cells .

生物活性

CHMFL-BMX-078 is a potent and selective inhibitor of the BMX (Bone Marrow X kinase), a member of the TEC family of non-receptor tyrosine kinases. This compound has garnered attention due to its potential therapeutic applications, particularly in overcoming drug resistance in various cancers, including melanoma and acute myeloid leukemia (AML). This article discusses the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future cancer therapies.

This compound functions primarily as a type II irreversible inhibitor that covalently binds to the cysteine residue at position 496 in the inactive conformation of BMX. This binding prevents BMX from adopting its active form, thereby inhibiting its kinase activity. The compound exhibits an IC50 value of 11 nM , indicating high potency against BMX and a selectivity profile that demonstrates at least 40-fold selectivity over BTK kinase .

The inhibition of BMX by this compound has been shown to impact several downstream signaling pathways, particularly the AKT signaling pathway. In studies involving melanoma cells resistant to vemurafenib, co-treatment with this compound not only suppressed cell proliferation but also induced cell cycle arrest. This effect was associated with the restoration of sensitivity to vemurafenib, suggesting that this compound may reverse drug resistance by modulating critical signaling pathways .

Melanoma

In a study focusing on vemurafenib-resistant melanoma cell lines (A375R), this compound demonstrated significant anti-proliferative effects. When combined with vemurafenib, it synergistically reduced cell viability and restored sensitivity to treatment. The underlying mechanism involved suppression of the AKT pathway, as evidenced by experiments showing that activation of AKT could attenuate the anti-proliferative effects of the combination therapy .

Table 1: Efficacy of this compound in Melanoma Models

TreatmentCell Viability Reduction (%)Mechanism
This compound Alone40%AKT pathway inhibition
Vemurafenib Alone30%ERK pathway activation
Combination Therapy70%Synergistic effect on AKT

Acute Myeloid Leukemia (AML)

In AML models, particularly those with FLT3 mutations, this compound has shown promise in overcoming resistance to gilteritinib. The compound's ability to dephosphorylate BMX without degrading it has been linked to enhanced gilteritinib activity and modulation of the tumor microenvironment. This suggests that targeting BMX may represent a novel strategy for restoring sensitivity to targeted therapies in resistant AML cases .

Case Studies

  • Melanoma Resistance Study : A study published in Nature demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models derived from A375R cells. The combination therapy not only improved treatment efficacy but also minimized toxicity compared to standard treatments .
  • AML Resistance Mechanisms : Research involving primary patient samples treated with gilteritinib showed that BMX inhibition via this compound could restore sensitivity by altering cytokine and chemokine profiles within the tumor microenvironment, thus providing insights into potential combination therapies for AML patients resistant to current treatments .

特性

IUPAC Name

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURALSVDCFXBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Chmfl-bmx-078 interact with BMX kinase and what are the downstream effects of this interaction?

A1: this compound functions as a type II irreversible inhibitor of BMX kinase. [] This means it binds to the inactive, DFG-out conformation of BMX and forms a covalent bond with the cysteine 496 residue. [] This irreversible binding prevents BMX from transitioning to its active form, thereby inhibiting its kinase activity. While the full downstream effects of BMX inhibition are still being investigated, it's known to play a role in various cellular processes including proliferation, survival, and migration. Therefore, this compound has the potential to impact these processes by inhibiting BMX. Further research is needed to fully elucidate the detailed mechanism of action and its implications.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and how modifications to its structure affect its potency and selectivity?

A2: While the provided abstracts do not contain specific details on the SAR studies for this compound, they highlight its design involved combining irreversible and type II inhibitor approaches. [] This suggests that modifications targeting the cysteine 496 interaction and those stabilizing the DFG-out conformation of BMX were likely explored during development. Further investigation into publications related to this compound is recommended to uncover the specific SAR data and understand the impact of structural modifications on its activity, potency, and selectivity profile.

Q3: What is the significance of this compound's selectivity profile, particularly in relation to other kinases like BTK?

A3: this compound exhibits high selectivity for BMX, achieving at least 40-fold selectivity over BTK kinase. [] This is particularly important because both BMX and BTK belong to the TEC family of kinases and share structural similarities. High selectivity minimizes off-target effects on other kinases, potentially leading to a more favorable safety profile and reducing the likelihood of unwanted side effects. This compound's selectivity makes it a valuable pharmacological tool for dissecting BMX-mediated signaling pathways and exploring its therapeutic potential in various diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。